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molecular formula C18H18N2OS2 B5002861 3-benzyl-5-[(benzylthio)methyl]-2-thioxo-4-imidazolidinone

3-benzyl-5-[(benzylthio)methyl]-2-thioxo-4-imidazolidinone

Cat. No. B5002861
M. Wt: 342.5 g/mol
InChI Key: KPKAALCSKGDONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05137904

Procedure details

When 2 g of S-benzylcysteine (0.0095 mole), 0.41 g of sodium hydroxide (0.0104 mole) and 1.55 g of benzylisothiocyanate (0.0104 mole) was treated according to the procedure for the preparation of the compound of Example 2, 0.289 g of pure title compound was obtained by crystallization from isopropyl alcohol: 1H NNR was consistent with the assigned structure for the thiohydantoin.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][CH2:9][C@@H:10]([C:12]([OH:14])=O)[NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[CH2:17]([N:24]=[C:25]=[S:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(O)(C)C>[C:18]1([CH2:17][N:24]2[C:12](=[O:14])[CH:10]([CH2:9][S:8][CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[NH:11][C:25]2=[S:26])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC[C@H](N)C(=O)O
Name
Quantity
0.41 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C=S
Step Three
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1C(NC(C1=O)CSCC1=CC=CC=C1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 0.289 g
YIELD: CALCULATEDPERCENTYIELD 8.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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